molecular formula C11H21ClN2O2 B8431789 (trans-4-Aminocyclohexyl)-4-morpholinylmethanone

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone

Cat. No.: B8431789
M. Wt: 248.75 g/mol
InChI Key: WLBQSHVQRWUWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a morpholine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:

    Catalytic Hydrogenation: The starting material, 4-aminobenzoic ester, undergoes catalytic hydrogenation to form the corresponding amine.

    Phthaloyl Formylation: The amine is then subjected to phthaloyl formylation to introduce a formyl group.

    Conversion Reaction: The formylated intermediate undergoes a conversion reaction to form the desired product.

    Hydrazinolysis Reaction: The intermediate is treated with hydrazine to remove the phthaloyl protecting group.

    Amino Protection: The resulting amine is protected using a suitable protecting group.

    Ester Group Reduction: The ester group is reduced to form the corresponding alcohol.

    Amino Deprotection: The protecting group is removed to regenerate the free amine.

    Hydrogen Chloride Salification: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrogen chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, and condensation reactions can form complex molecules with multiple functional groups .

Scientific Research Applications

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

(4-aminocyclohexyl)-morpholin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h9-10H,1-8,12H2;1H

InChI Key

WLBQSHVQRWUWBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)N2CCOCC2)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

HCl (2 M aq, 150 mL) was added to a suspension of [4-(morpholine-4-carbonyl)-cyclohexyl]-carbamic acid tert-butyl ester (5.8 g) in MeOH, and the resulting mixture was stirred at RT overnight. The reaction mixture was evaporated under reduced pressure, the oily residue was taken up in EtOAc, and the resulting mixture was sonicated. The solid formed was collected by filtration and dried under reduced pressure to afford 5.2 g of (4-amino-cyclo-hexyl)-morpholin-4-yl-methanone hydrochloride.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
[4-(morpholine-4-carbonyl)-cyclohexyl]-carbamic acid tert-butyl ester
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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